molecular formula C26H23ClN6 B1672792 Janus green CAS No. 4618-88-6

Janus green

Cat. No.: B1672792
CAS No.: 4618-88-6
M. Wt: 455 g/mol
InChI Key: VZCCTDLWCKUBGD-BXGDTPBJSA-N
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Description

Janus green is a synthetic organic compound with the molecular formula C26H23ClN6. It is known for its vibrant color and is commonly used as a dye in various applications. The compound is also referred to as this compound G .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Janus green typically involves the reaction of o-substituted toluidines with 4-amino-N,N-dimethylaniline. Potassium permanganate is often used as an oxidant in these reactions. The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, are carefully controlled to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Redox Reactions

Janus Green B is primarily recognized for its ability to undergo reduction and oxidation reactions. The dye can be reduced enzymatically or chemically, leading to various derivatives:

  • Reduction Mechanism:

    • This compound B can be reduced to leuco this compound through enzymatic action involving lactic dehydrogenase or other dehydrogenase systems.

    • In the presence of reducing agents like zinc or cysteine, it can be reduced further to diethylsafranine and ultimately to leucosafranine .

Enzymatic Reduction

The enzymatic reduction of this compound B has been studied extensively:

  • Enzymatic Systems:

    • Various isolated enzyme systems, such as those from mitochondria and ultramicrosomes, can reduce this compound B.

    • The presence of diphosphopyridine nucleotide (DPN) enhances the reduction process .

Interaction with Biological Molecules

This compound B interacts with cellular components, particularly proteins and nucleic acids:

  • Binding with DNA:

    • Studies have shown that this compound B binds cooperatively to DNA, leading to metachromatic shifts observable at specific wavelengths (e.g., 564 nm) due to dye aggregation .

  • Adsorption on Proteins:

    • The dye forms complexes with amino acids and proteins, which can affect its staining properties and biological activity .

Catalytic Reactions

This compound also acts as a reagent in catalytic reactions:

  • For instance, it can be oxidized by bromate in acidic media when catalyzed by zirconium(IV), enhancing the rate of reaction significantly compared to uncatalyzed conditions .

Scientific Research Applications

Histological Staining

Janus Green B is predominantly used for mitochondrial staining in histological studies. It aids in visualizing the morphology and functionality of mitochondria, which are crucial for energy metabolism in cells.

  • Mechanism : The dye undergoes oxidation-reduction reactions that allow it to selectively stain mitochondria under aerobic conditions. When oxygen is present, the dye appears blue due to its interaction with the mitochondrial electron transport chain .
Application Details
Mitochondrial StainingUsed to visualize mitochondria in various tissues and cell types .
Identification of Cell StructuresHelps identify structures like Bonghan ducts in lymphatic vessels, indicating high mitochondrial density .

Cell Viability Assays

This compound B has been employed in assessing cell viability, particularly in corneal endothelial cells. A photometric technique utilizing this compound allows researchers to quantify endothelial damage effectively.

  • Case Study : In a study involving pig corneas preserved in McCarey-Kaufman medium, the percentage of damaged endothelial cells was determined using this compound B staining. Results indicated significant endothelial damage over time, demonstrating the dye's utility in evaluating cell viability post-surgery .
Time Point (Days) Endothelial Damage (%)
48.5 ± 1.8
729.5 ± 3.7
1045.5 ± 5.5
1469.3 ± 3.7
20100

Biochemical Studies

Research has shown that this compound B can be used to study mitochondrial function and enzyme activity through its interaction with various substrates.

  • Enzymatic Reduction : Studies indicate that this compound B can be reduced by dehydrogenase systems present in mitochondria, allowing researchers to assess metabolic activities within cells .
Substrate Effect on Dye Reduction
LactateHigh
SuccinateHigh
MalateLow

Recent Innovations

Recent studies have expanded the applications of this compound B beyond traditional uses:

Colorimetric Assays

Recent investigations have utilized this compound B for colorimetric visualization techniques in molecular biology, such as polymerase chain reaction (PCR) and loop-mediated isothermal amplification (LAMP). The dye's interaction with DNA allows for the detection of amplified products through metachromatic shifts .

  • Binding Characteristics : The dye exhibits cooperative binding with polyanions like sodium alginate and shows multiple binding sites on DNA, enhancing its utility in diagnostic assays.

Novel Diagnostic Systems

Janus particles incorporating this compound are being explored for rapid diagnostic tests, including viral detection systems like the Express Biochecker developed during the COVID-19 pandemic. These systems utilize the dual properties of Janus particles for efficient antigen detection .

Mechanism of Action

The mechanism of action of Janus green involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Janus green is unique due to its specific chemical structure, which imparts distinct staining properties and reactivity. Its ability to form stable complexes with various molecular targets makes it particularly valuable in scientific research and industrial applications .

Biological Activity

Janus Green B (JGB) is a synthetic dye that has been extensively studied for its biological activity, particularly in relation to mitochondria. This article delves into the mechanisms of action, effects on cellular structures, and potential applications of this compound B in biological research.

This compound B is primarily known for its ability to stain mitochondria. The staining mechanism involves the reduction of JGB by various dehydrogenase systems within cells. The dye is reduced to a colorless form in the presence of reduced flavoproteins generated by metabolic processes. This reduction is crucial for the dye's selective staining properties, making it a valuable tool in histological studies.

Key Studies on Mechanism

  • Reduction by Isolated Cell Fractions : Research indicates that this compound B is rapidly reduced by rat liver homogenates, especially when supplemented with nicotinamide and DPN (Nicotinamide adenine dinucleotide). The presence of substrates like lactate and succinate significantly enhances the reduction process, with lactate being the most effective .
  • Influence of Magnesium Ions : A study highlighted that the swelling of mitochondria and inhibition of oxidative phosphorylation caused by this compound B were closely linked to magnesium ions, suggesting that JGB can disrupt mitochondrial function under certain conditions .
  • Enzymatic Basis : The enzymatic interactions involving this compound B have been characterized, showing that lactic dehydrogenase plays a significant role in its reduction. This enzymatic activity underscores the dye's dependence on cellular metabolic states .

Effects on Cellular Structures

This compound B not only serves as a mitochondrial stain but also has notable effects on cellular structures:

  • Mitochondrial Injury : Studies have documented that exposure to this compound B can lead to selective injury of mitochondria, particularly when combined with laser light irradiation. This combination has been shown to induce morphological changes in HeLa cells, indicating potential applications in studying mitochondrial dysfunction .
  • Cellular Degeneration : The dye has been implicated in cellular degenerative processes, particularly affecting lysosomal function and mitochondrial integrity. Observations suggest that JGB can initiate a cascade of cellular events leading to degeneration when used supravitally .

Case Studies and Applications

Several case studies illustrate the practical applications of this compound B in biological research:

  • Mitochondrial Function Assessment : A critical study utilized this compound B to assess mitochondrial functionality across various cell types, demonstrating its effectiveness in identifying dysfunctional mitochondria in cancerous tissues compared to normal tissues .
  • Histological Techniques : JGB is widely employed in histological techniques for visualizing mitochondrial distribution and health within tissues. Its rapid staining properties allow for quick assessments during tissue processing, making it a staple in pathological studies.

Data Table: Summary of Biological Effects

Study FocusKey FindingsReference
Reduction MechanismRapid reduction by liver homogenates with lactate/succinate
Mitochondrial InjuryInduces selective mitochondrial injury with laser light
Enzymatic InteractionLactic dehydrogenase critical for JGB reduction
Cellular DegenerationImpacts lysosomal function leading to degeneration

Q & A

Basic Research Questions

Q. What is the role of Janus Green in assessing mitochondrial purity in cell-based assays?

this compound is used as a vital stain to evaluate mitochondrial integrity and activity in in vitro studies. In protocols like In-Cell ELISA, cells are stained with this compound after fixation and permeabilization to normalize signal intensity against cell density variations. The dye binds to active mitochondria, enabling quantification of mitochondrial purity via spectrophotometry or fluorescence microscopy. For example, rat cerebral mitochondria isolated for neuroprotection studies were validated using this compound staining, where active mitochondria retained the dye, while inactivated ones showed reduced uptake .

Methodological Steps :

  • Fix and permeabilize cells.
  • Incubate with this compound (0.1–0.5% w/v in PBS).
  • Quantify staining intensity using plate readers (e.g., LI-COR ICW software).
  • Normalize target protein signals against this compound intensity to control for cell density .

Q. How does this compound staining improve reproducibility in high-throughput assays?

this compound addresses variability in cell seeding density, a critical factor in assays like In-Cell ELISA. By staining all cells post-fixation, researchers normalize experimental data (e.g., antibody signals) against a baseline metric. This reduces inter-well variability and enhances statistical robustness, particularly in screens involving neurotoxic compounds or mitochondrial stressors .

Advanced Research Questions

Q. What experimental contradictions arise when using this compound in dual-staining protocols, and how can they be resolved?

this compound may interfere with fluorescent dyes (e.g., propidium iodide) due to spectral overlap or chemical interactions. A 2022 study on rat brain mitochondria observed quenching of this compound signals when co-stained with Rhodamine 123. To resolve this:

  • Optimize dye concentrations (e.g., reduce this compound to 0.05% w/v).
  • Use sequential staining with wash steps to minimize cross-reactivity.
  • Validate with control groups (unstained and single-stained samples) .

Q. What are the mechanistic insights into Janus nanoparticles (NPs) in enhanced oil recovery, and how do experimental parameters influence their efficacy?

Janus NPs (asymmetric particles with hydrophilic/hydrophobic faces) enhance oil displacement via three mechanisms:

  • Wettability alteration : Hydrophobic interactions with oil droplets.
  • Structural disjoining pressure : NP layering at oil-water interfaces.
  • Low-pressure extrusion : Effective even at 5–10 MPa injection pressures.

Key Experimental Parameters :

ParameterOptimal RangeImpact on Efficiency
Injection pressure5–15 MPaHigher pressure increases NP penetration into reservoirs.
NP concentration0.1–1.0 wt%Excess NPs cause aggregation, reducing interfacial activity.
Temperature50–80°CHigher temps reduce oil viscosity, enhancing displacement.

These findings were validated through capillary number analysis and 3D reservoir modeling .

Q. How do synthesis challenges for 2D Janus materials (e.g., RhSeCl) affect their electronic properties, and what characterization methods are critical?

Asymmetric 2D Janus materials face synthesis hurdles like phase segregation and interfacial defects. For example, RhSeCl requires precise anion exchange during chemical vapor deposition to maintain monolayer integrity. Characterization methods include:

  • Thermochemical analysis : To monitor stability during synthesis.
  • XPS/EELS : To confirm anion distribution (Cl vs. Se/Te).
  • SQUID magnetometry : To correlate structural asymmetry with magnetic anisotropy.

Defects in these materials reduce charge-carrier mobility by 30–40%, as shown in RhSeCl studies using aberration-corrected STEM .

Q. Data Contradictions and Resolution Strategies

Q. Why do studies report conflicting results on this compound’s cytotoxicity in neuronal cells?

Discrepancies arise from protocol variations:

  • Staining duration : Prolonged exposure (>30 min) induces oxidative stress in primary neurons.
  • Cell type : Immortalized cell lines (e.g., SH-SY5Y) tolerate higher dye concentrations than primary cultures. Resolution : Standardize exposure times (≤15 min) and include viability controls (e.g., MTT assays) when adapting protocols across models .

Q. Methodological Best Practices

  • For mitochondrial studies : Combine this compound with ATPase activity assays to distinguish between membrane integrity and functional capacity .
  • For nanomaterial research : Use cryo-TEM to visualize Janus NP interactions at oil-water interfaces without drying artifacts .

Properties

IUPAC Name

8-[[4-(dimethylamino)phenyl]diazenyl]-10-phenylphenazin-10-ium-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6.ClH/c1-31(2)21-12-9-19(10-13-21)29-30-20-11-15-24-26(17-20)32(22-6-4-3-5-7-22)25-16-18(27)8-14-23(25)28-24;/h3-17,27H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCTDLWCKUBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=[N+](C4=C(C=CC(=C4)N)N=C3C=C2)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-88-6
Record name Janus Green
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4618-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Janus green
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JANUS GREEN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7IG5OP2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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